[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine: is a fluorinated pyridine derivative This compound is characterized by the presence of both fluorine and trifluoromethyl groups attached to a pyridine ring, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of 4-iodobenzene, followed by further functionalization to introduce the amine group . Another approach involves the use of fluorinating reagents such as N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (F-TMP-BF4) to achieve selective fluorination .
Industrial Production Methods: Industrial production of fluorinated pyridines often relies on scalable and efficient synthetic routes. The use of metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, is common in large-scale production. These methods ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: [6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Amination Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. Fluorinated pyridines are known to enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials with specialized properties. Its incorporation into polymers and coatings can improve their chemical resistance and durability .
Wirkmechanismus
The mechanism of action of [6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to increased potency and selectivity . The compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)pyridine: Another fluorinated pyridine with similar reactivity but different substitution patterns.
2-Fluoro-4-(trifluoromethyl)pyridine: A closely related compound with a different position of the fluorine atom.
6-(Trifluoromethyl)-2-pyridinamine: A compound with similar functional groups but different structural arrangement.
Uniqueness: [6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly useful in applications requiring high stability and reactivity .
Eigenschaften
Molekularformel |
C7H6F4N2 |
---|---|
Molekulargewicht |
194.13 g/mol |
IUPAC-Name |
[6-fluoro-4-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H6F4N2/c8-6-2-4(7(9,10)11)1-5(3-12)13-6/h1-2H,3,12H2 |
InChI-Schlüssel |
TXTPSGBXCQCNOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CN)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.